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MDA 19 Research: Legal & Regulatory Support
Center
Disclaimer: The compound "MDA 19" is understood to be a hypothetical Novel Psychoactive

Substance (NPS) analogous to 3,4-methylenedioxyamphetamine (MDA) for the purposes of

this guide. The following information provides general guidance on the legal and regulatory

considerations for research on such a compound in the United States. Researchers must

consult with legal counsel and the appropriate regulatory agencies (e.g., FDA, DEA) for specific

guidance.

Frequently Asked Questions (FAQs)
Q1: What is the immediate legal status of a newly synthesized compound like MDA 19?

A1: A new compound like MDA 19, which is structurally or pharmacologically similar to a

Schedule I controlled substance like MDA, is likely to be considered a "controlled substance

analogue" under the Controlled Substances Act (CSA).[1] Under the CSA, a substance

intended for human consumption that is substantially similar to a Schedule I or II substance is

treated as a Schedule I substance for criminal prosecution.[1] Therefore, from a legal

standpoint, it should be handled with the same level of control as a Schedule I substance.

Q2: What are the primary regulatory bodies governing research with MDA 19 in the United

States?
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A2: Research with MDA 19 is primarily governed by two federal agencies:

The Drug Enforcement Administration (DEA): The DEA regulates all handling, research, and

security protocols for controlled substances. Researchers and institutions must obtain a DEA

registration to work with Schedule I substances.[2][3][4]

The Food and Drug Administration (FDA): The FDA oversees the development of new drugs.

To study a new drug in humans, you must submit an Investigational New Drug (IND)

application to the FDA and receive their authorization to proceed.[5][6]

Q3: What is an Investigational New Drug (IND) application and why is it necessary?

A3: An IND application is a comprehensive submission to the FDA that provides a detailed plan

for conducting clinical trials in humans.[7] Its primary purpose is to demonstrate to the FDA that

the new drug is reasonably safe to be tested in humans and that the proposed study design is

sound.[5][8] Federal law requires an approved IND application before an unapproved drug can

be transported across state lines, which is essential for multi-site clinical trials.[9][10]

Q4: Does research on MDA 19 need to comply with Good Laboratory Practice (GLP)?

A4: Yes. The FDA requires that preclinical laboratory studies submitted to support an IND

application be conducted in accordance with Good Laboratory Practice (GLP) regulations (21

CFR Part 58).[8][11] GLP ensures the quality, integrity, and reliability of nonclinical safety data,

covering aspects like study conduct, personnel, facilities, equipment, and reporting.[8][12]

Troubleshooting Regulatory Hurdles
Q: My IND application was placed on "Clinical Hold." What are the common reasons for this?

A: The FDA places an IND on clinical hold to delay or stop a proposed clinical trial. This is a

serious issue that must be resolved before research can proceed.[13] Common reasons

include:

Inadequate Preclinical Data: The animal pharmacology and toxicology studies submitted are

insufficient to assess the risk to human subjects. This could be due to poor study design,

lack of sufficient documentation, or failure to identify a no-effect dose for serious toxicities.

[14][15]
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Flawed Clinical Protocol: The proposed clinical trial design is deficient. This may involve an

unsafe starting dose, inadequate safety monitoring, or a study design that cannot meet its

stated objectives.[16]

Chemistry, Manufacturing, and Controls (CMC) Issues: The information on the composition,

manufacturing, and stability of the drug substance is insufficient to ensure product quality

and consistency.[5][17]

Disorganized Submission: The IND application is poorly organized, contains unnecessary

information, or lacks a clear, cohesive strategy, making it difficult for FDA reviewers to

evaluate.[18]

Q: I'm having trouble getting a DEA registration for Schedule I research. What should I do?

A: Obtaining a DEA registration for Schedule I research is a rigorous process. Delays can often

be attributed to:

Incomplete Applications: Ensure all forms, such as DEA Form 225 for researchers, are filled

out completely and accurately. The DEA has streamlined this process with a dedicated web

portal.[2]

Insufficient Security Protocols: Your research site must meet strict security requirements for

storing and handling Schedule I substances. This includes secure storage, access control,

and meticulous record-keeping. The DEA will inspect facilities before issuing a license.[4]

State-Level Licensing: You must typically obtain a corresponding state-level controlled

substance license before the federal DEA registration is granted.[19] The entire process can

take several months, so it is critical to start well in advance of your planned research.[19]

Regulatory Data & Timelines
The path from preclinical research to market is long and costly. The tables below summarize

estimated timelines and financial investments based on industry averages.

Table 1: Estimated Preclinical & Regulatory Timelines
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Phase Duration Key Activities

Pre-IND Phase 6-24 months

Preclinical toxicology,

pharmacology, CMC

documentation preparation.

[17][20]

IND Submission & Review 30 days

FDA reviews the application for

safety to ensure human

subjects are not exposed to

unreasonable risk.[5][13][21] If

no clinical hold is issued, the

IND goes into effect.[22]

DEA Scheduling (Post-NDA) ~90+ days

After FDA approval (NDA), the

DEA issues a final rule on the

drug's schedule, which can

take several months.[23]

Table 2: Estimated Drug Development Costs (Out-of-Pocket)
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Development Stage Average Cost Range (USD) Notes

Preclinical $15 Million - $100 Million

Includes lab studies, animal

testing, and toxicology.[24]

Some estimates place the

direct cost closer to $7 Million.

[25]

Phase I Clinical Trial ~$25 Million

Focuses on safety and dosage

in a small group of volunteers.

[24]

Phase II Clinical Trial ~$60 Million

Evaluates efficacy and side

effects in a larger patient

group.[24]

Phase III Clinical Trial ~$350 Million+

Confirms effectiveness and

monitors adverse reactions in

large, diverse populations.[24]

FDA Review Fee (NDA) $2 Million - $3 Million

Cost for the submission of the

New Drug Application (NDA)

for market approval.[24]

Note: These figures represent direct costs and do not include "capitalized costs," which

account for the cost of failures and time, and can raise the total estimated cost to over $2

billion.[24][26][27]

Key Regulatory Experimental Protocols
1. Protocol: Preclinical Acute Toxicity Study (Rodent Model)

Objective: To determine the potential adverse effects of a single dose of MDA 19 and establish

the Maximum Tolerated Dose (MTD). This data is foundational for designing subsequent

toxicity studies and selecting a safe starting dose for Phase 1 human trials.[28]

Methodology:
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Test System: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats)

and one non-rodent.[29] This protocol focuses on the rodent model.

Animal Allocation: Assign healthy, young adult animals to at least three dose groups and one

vehicle control group (e.g., 5 males and 5 females per group).

Dose Formulation: Prepare MDA 19 in a suitable vehicle. The formulation must be stable for

the duration of dosing.[28]

Administration: Administer the compound in a single dose via the intended clinical route

(e.g., oral gavage) and intravenously, if feasible.[30] Doses should be selected to identify a

no-adverse-effect level and doses causing major toxicity.[30]

Observation Period: Monitor animals for 14 days.[28][30]

Data Collection:

Record all clinical signs of toxicity, including time of onset, duration, and reversibility.[30]

Record all mortalities.

Measure body weights prior to dosing and at specified intervals (e.g., Day 1, 7, and 14).

Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving

animals.

Pathology: Conduct gross necropsies on all animals (including those that died during the

study).[30] Collect and preserve tissues for potential histopathology if needed to characterize

findings.

Compliance: This study should be conducted in compliance with FDA Good Laboratory

Practice (GLP) regulations.[8]

2. Protocol: Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of MDA 19 for key CNS targets (e.g., serotonin,

dopamine, norepinephrine transporters) to characterize its pharmacological mechanism of

action. This is a critical component of the pharmacology section of an IND application.[15]
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Methodology:

Materials:

Receptor Source: Membrane preparations from cells expressing the target human

transporters (e.g., SERT, DAT, NET).

Radioligand: A specific, high-affinity radiolabeled ligand for each target (e.g.,

[³H]citalopram for SERT).

Test Compound: MDA 19, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

Assay Procedure (Competitive Binding):

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand,

and a range of concentrations of the unlabeled test compound (MDA 19).[31]

Allow the reaction to reach equilibrium at a specified temperature (e.g., room

temperature).

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand by

rapid vacuum filtration. The membranes with bound radioligand are trapped on the filter.[31]

[32]

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of radioligand binding against the log concentration of MDA 19.

Use non-linear regression to fit the data and determine the IC50 value (the concentration

of MDA 19 that inhibits 50% of the specific binding of the radioligand).[33]

Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff

equation.
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Interpretation: A lower Ki value indicates a higher binding affinity of MDA 19 for the target

receptor. This data helps predict the compound's potential psychoactive and therapeutic

effects.

Visualized Regulatory Pathways & Workflows
Workflow 1: Investigational New Drug (IND) Application Process

This diagram illustrates the high-level workflow for preparing, submitting, and activating an IND

application with the FDA.

Sponsor Activities
FDA Review

Preclinical Studies
(GLP Toxicology, Pharmacology)

Pre-IND Meeting
(Optional, Recommended)

CMC Development
(Manufacturing & Controls)

Clinical Protocol
Design

Compile & Submit
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30-Day Safety Review
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IND in Effect:
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with More Data

Click to download full resolution via product page

Caption: Workflow for the FDA Investigational New Drug (IND) application.

Workflow 2: DEA Scheduling Process for a New Drug

This diagram shows the logical steps involved when a new drug with abuse potential is

evaluated for scheduling under the Controlled Substances Act.
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Caption: DEA process for scheduling a new chemical entity post-FDA approval.

Pathway 3: Hypothetical Signaling Pathway for an MDA Analogue

This diagram illustrates a potential mechanism of action for an MDA-like compound, showing

its interaction with key monoamine transporters in the neuronal synapse.
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Caption: Hypothetical mechanism of MDA 19 as a monoamine reuptake inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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